(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine
Description
Strategic Importance of Enantiomerically Pure Pyrrolidines in Asymmetric Synthesis
Enantiomerically pure pyrrolidines, which are single, non-superimposable mirror-image isomers, hold immense strategic importance in asymmetric synthesis. Their value stems from their widespread presence in FDA-approved pharmaceuticals, where the pyrrolidine (B122466) ring is one of the most prevalent nitrogen heterocycles. nih.govnih.gov The stereocenters within the pyrrolidine ring provide a rigid and well-defined chiral environment, which is crucial for inducing stereoselectivity in chemical reactions.
This has led to their extensive use as:
Chiral Catalysts: Pyrrolidine derivatives, most notably proline and its analogues, were central to the development of organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry. nih.gov They effectively catalyze a variety of asymmetric transformations, such as aldol (B89426) and Michael reactions, by forming chiral enamines or iminium ions as transient intermediates. mdpi.comnih.gov
Chiral Auxiliaries: A chiral pyrrolidine unit can be temporarily attached to a substrate molecule to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, having successfully transferred its chirality to the product.
Chiral Ligands: Enantiopure pyrrolidines are frequently incorporated into ligands for transition metal catalysts. These chiral ligands create an asymmetric environment around the metal center, enabling highly enantioselective catalytic processes like hydrogenations, cross-couplings, and cycloadditions. acs.org
The ability to produce compounds as single enantiomers is a critical requirement in the pharmaceutical industry. Often, one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful. The use of enantiomerically pure pyrrolidine scaffolds is a key strategy to ensure the synthesis of the desired, biologically active stereoisomer.
Overview of Pyrrolidine-Based Chiral Building Blocks and their Synthetic Applications
The utility of the pyrrolidine scaffold has given rise to a diverse array of chiral building blocks, which are enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules. These building blocks come with various substitution patterns and protecting groups, allowing for flexible and modular synthetic strategies. escholarship.org
Many of these key intermediates are derived from the "chiral pool," utilizing readily available and inexpensive natural compounds like the amino acid L-proline. nih.gov Functionalization of the pyrrolidine ring at different positions (e.g., C2, C3, C4) leads to a wide range of synthetically versatile intermediates. The nitrogen atom is often protected, commonly with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity during synthetic sequences.
Below is a table of representative pyrrolidine-based chiral building blocks and their common applications:
| Chiral Building Block | Structure | Key Synthetic Applications |
| (S)-Proline | Organocatalysis, Synthesis of alkaloids and pharmaceuticals | |
| (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (Prolinol derivative) | Chiral ligands (e.g., for CBS reduction), Synthesis of complex natural products | |
| (S)-(+)-N-Boc-3-pyrrolidinol | Synthesis of enzyme inhibitors, Peptidomimetic quinoline (B57606) derivatives | |
| (S)-1-Boc-3-aminopyrrolidine | Scaffolds for medicinal chemistry, Synthesis of DNA gyrase inhibitors |
These building blocks serve as foundational elements in the total synthesis of natural products and in the development of new drug candidates, demonstrating the modularity and power of this synthetic approach. researchgate.netwhiterose.ac.uk
Rationale for Investigating (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine as a Key Chiral Intermediate
While not as commonly cited as the building blocks mentioned above, the investigation of this compound as a key chiral intermediate is supported by sound synthetic and medicinal chemistry principles. The rationale can be understood by dissecting its structural features: the (S)-pyrrolidine core, the N-Boc protecting group, and the C3-keto functional group with its specific acyl side-chain.
The N-Boc-(S)-3-substituted Pyrrolidine Scaffold: This core structure provides a stable, enantiomerically pure framework. The Boc group is a robust and widely used protecting group for the pyrrolidine nitrogen. It is stable to a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen at a later synthetic stage. The stereocenter at the C3 position offers a crucial point for introducing stereochemical complexity.
Versatility of the 3-Keto Functional Group: The ketone moiety of the 3-methylbutanoyl group is a highly versatile functional handle. It serves as an electrophilic site, opening up a plethora of possibilities for subsequent chemical transformations, including:
Stereoselective Reduction: The ketone can be reduced to a secondary alcohol, creating a new stereocenter. The stereochemical outcome can often be controlled by the choice of reducing agent and the influence of the existing stereocenter in the pyrrolidine ring.
Reductive Amination: Reaction with an amine followed by reduction can install a new amine-containing side chain, a common feature in many bioactive molecules.
Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl carbon to form tertiary alcohols, enabling the construction of complex carbon skeletons.
Wittig-type Reactions: Conversion of the carbonyl to an alkene provides a route to further elaborate the side chain.
Significance of the 3-Methylbutanoyl (Isovaleryl) Moiety: The specific acyl group, 3-methylbutanoyl (also known as isovaleryl), is not arbitrary. This branched five-carbon unit is found in nature. For instance, isovaleryl-coenzyme A is a key intermediate in the metabolic pathway of the amino acid leucine. wikipedia.org Incorporating structural motifs that are related to natural metabolites can be a strategic choice in drug design, potentially influencing a molecule's interaction with biological targets or its metabolic profile. The isovaleric acid structure itself is a component of the plant Valeriana officinalis and its esters are used in perfumery. wikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
YTUUBUJBFUTVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1 Boc 3 3 Methylbutanoyl Pyrrolidine
Enantioselective Approaches to the (S)-Pyrrolidine Core Configuration
The cornerstone of synthesizing the target molecule is the establishment of the (S)-configuration at the C-3 position of the N-Boc-pyrrolidine core. Three principal strategies are employed to achieve this: asymmetric catalysis, chiral pool synthesis, and the use of chiral auxiliaries.
Asymmetric Catalytic Strategies for Pyrrolidine (B122466) Ring Construction
Asymmetric catalysis offers a powerful and efficient means to construct the chiral pyrrolidine ring de novo from achiral or prochiral starting materials. These methods often involve transition-metal or organocatalyzed reactions where a chiral catalyst transfers its stereochemical information to the product.
Key catalytic approaches include:
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes is a cornerstone of pyrrolidine synthesis. The use of chiral ligands, often in combination with copper(I) or silver(I) salts, can induce high levels of enantioselectivity. For instance, Cu(I)/Fesulphos-catalyzed cycloadditions have been shown to produce highly enantioenriched pyrrolidines. acs.org The reaction proceeds with excellent control over multiple stereocenters simultaneously. acs.org
Organocatalytic Michael Additions: Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can effectively catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated systems. This strategy can be applied to construct the pyrrolidine skeleton in a stepwise manner, where the initial Michael adduct is then cyclized to form the desired ring with high enantiomeric excess (ee). rsc.org
Catalyst-Tuned Hydroalkylation: Divergent synthesis methods allow for regioselective functionalization. For example, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines using either cobalt or nickel catalysts with chiral bisoxazoline (BOX) ligands can provide access to C2- or C3-alkylated chiral pyrrolidines. organic-chemistry.org This demonstrates the power of catalyst choice in directing the formation of specific isomers.
| Catalytic Strategy | Catalyst/Ligand Example | Reaction Type | Key Feature |
| 1,3-Dipolar Cycloaddition | Cu(I) / Fesulphos | [3+2] Cycloaddition | High enantioselectivity (up to 99% ee) in forming polysubstituted pyrrolidines. acs.org |
| Organocatalysis | Diarylprolinol silyl ethers | Michael Addition | Forms key intermediates for 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high ee. rsc.org |
| Hydroalkylation | Co or Ni / BOX ligands | C(sp³)–C(sp³) Coupling | Catalyst-controlled regioselectivity for C2 or C3 functionalization of pyrrolines. organic-chemistry.org |
Chiral Pool Synthesis Utilizing Natural or Derivatized Precursors
Chiral pool synthesis leverages the abundance of naturally occurring enantiopure compounds as starting materials. This approach incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for an asymmetric induction step. For the (S)-pyrrolidine core, several precursors are commonly used.
(S)-Malic Acid: This C4 dicarboxylic acid can be converted through a series of transformations, including reduction and amination, to form the (S)-configured pyrrolidine ring.
L-Proline and L-Hydroxyproline: These amino acids are perhaps the most direct precursors, already containing the desired pyrrolidine scaffold. mdpi.com Synthetic routes often involve the modification of the existing carboxyl or hydroxyl groups to introduce the desired functionality at C-3. For example, commercially available Boc-protected trans-4-hydroxy-L-proline is a common starting point for various substituted pyrrolidines. mdpi.com
(S)-Epichlorohydrin: As a versatile C3 chiral building block, (S)-epichlorohydrin can be used to construct the pyrrolidine ring. A patented process describes its reaction with sodium cyanide followed by reduction and cyclization to yield (S)-1-N-Boc-3-hydroxypyrrolidine, a direct precursor to the target molecule's core. google.com
| Chiral Precursor | Key Advantage | Typical Intermediate |
| L-Proline / L-Hydroxyproline | Contains the pre-formed pyrrolidine ring. | (S)-Prolinol, (4R)-Hydroxy-L-proline derivatives. mdpi.com |
| (S)-Malic Acid | Readily available and inexpensive C4 building block. | Chiral succinimide (B58015) or lactam intermediates. |
| (S)-Epichlorohydrin | Versatile C3 electrophile for ring construction. | (S)-4-chloro-3-hydroxy-butyronitrile. google.com |
Diastereoselective Syntheses Incorporating Chiral Auxiliaries
This strategy involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product.
While less common for the direct synthesis of the C-3 substituted core of the target molecule, this principle is widely applied in pyrrolidine synthesis. For example, chiral sulfinimines can be used in diastereoselective additions of organometallic reagents, followed by intramolecular cyclization to form substituted pyrrolidines. The stereochemistry of the final product is dictated by the configuration of the sulfinyl group auxiliary.
Stereocontrolled Introduction of the 3-(3-Methylbutanoyl) Moiety
Once the enantiopure (S)-pyrrolidine core is established, the next critical phase is the regioselective and stereocontrolled introduction of the 3-methylbutanoyl (isovaleryl) group at the C-3 position.
Regioselective Acylation at C-3 of the Pyrrolidine Ring
Direct C-H acylation at the C-3 position of N-Boc-pyrrolidine is challenging due to the similar reactivity of C-H bonds at other positions. Therefore, regioselectivity is typically achieved by starting with a precursor that is already functionalized at the C-3 position. The most common and direct precursor for this purpose is (S)-(+)-N-Boc-3-pyrrolidinol.
A standard and effective synthetic sequence involves:
Oxidation of the Alcohol: The hydroxyl group of (S)-N-Boc-3-pyrrolidinol is oxidized to a ketone using standard oxidizing agents (e.g., PCC, Swern, or Dess-Martin periodinane). This yields N-Boc-3-pyrrolidinone, preserving the Boc protecting group. google.com
Acylation via Organometallic Addition: While the direct addition of a 3-methylbutanoyl anion equivalent is one possibility, a more common approach involves the reaction of the intermediate ketone with an isobutyl organometallic reagent (e.g., isobutylmagnesium bromide or isobutyllithium). This forms a tertiary alcohol, which would then require a subsequent oxidation to yield the final ketone product. A more direct acylation is often preferred if a suitable nucleophilic acyl equivalent is available. An alternative pathway involves the esterification of the starting alcohol, (S)-N-Boc-3-pyrrolidinol, with 3-methylbutanoic acid or its acid chloride, followed by a rearrangement or subsequent manipulations to form the C-C bond, though this is a more complex route.
The most straightforward and industrially viable method relies on the oxidation of (S)-N-Boc-3-pyrrolidinol to N-Boc-3-pyrrolidinone, which serves as the key intermediate for introducing the side chain. google.com
N-Protection Strategies with the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.org Its bulkiness can also confer unique solubility characteristics and stereochemical control during synthesis. acsgcipr.org
The introduction of the Boc group onto the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine. This transformation is typically accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of reaction conditions is paramount to ensure selective N-protection, especially in precursors that may contain other nucleophilic functional groups.
In a typical synthetic sequence, a precursor such as (S)-3-(3-methylbutanoyl)pyrrolidine would be reacted with Boc₂O. The selectivity for N-acylation over other potential reaction sites is generally high due to the strong nucleophilicity of the secondary amine. The reaction is often performed in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) with a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction. For substrates containing sensitive functional groups, milder conditions using sodium bicarbonate in a biphasic system of water and an organic solvent can be employed. chemicalbook.com
Table 1: Reagents and Conditions for N-Boc Installation
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp | >95% | guidechem.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | THF/Water | Room Temp | High | organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) (MeCN) | Room Temp | High | mdpi.com |
The synthesis of complex pyrrolidine structures often involves multi-step sequences where the timing of the Boc protection is crucial. organic-chemistry.orgnih.gov Installing the Boc group early in the synthesis can protect the pyrrolidine nitrogen from unwanted side reactions during subsequent functionalization at the C-3 position. mdpi.comnih.gov
A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which are orthogonal to the conditions used to remove many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or groups removed by hydrogenolysis (e.g., Cbz, Bn). organic-chemistry.orgsigmaaldrich.com This orthogonality is essential in complex syntheses requiring differential protection of multiple functional groups.
The removal of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA), either neat or diluted in a solvent like DCM, or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol. organic-chemistry.orgacsgcipr.org The mechanism involves the protonation of the carbamate (B1207046) carbonyl followed by the elimination of isobutylene (B52900) and carbon dioxide, regenerating the free amine. acsgcipr.org
A potential side reaction during acidic deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine, or electron-rich aromatic rings) by the liberated tert-butyl cation. acsgcipr.org To prevent this, "scavengers" such as triethylsilane (TES), anisole, or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation.
Table 2: Orthogonal Deprotection Reagents for Boc Group Removal
| Reagent | Conditions | Scavengers | Orthogonal To | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, 0 °C to RT | Triethylsilane, Anisole | Fmoc, Cbz, Benzyl (B1604629) esters | organic-chemistry.orgacsgcipr.org |
| HCl in 1,4-Dioxane | 4M solution, 0 °C to RT | None typically required | Fmoc, Benzyl esters | acsgcipr.org |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | None | Cbz, Benzyl esters, TBDMS | organic-chemistry.org |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Aprotic solvent (e.g., MeNO₂) | None | Fmoc | organic-chemistry.org |
In cases where the substrate is highly sensitive to strong acids, milder or alternative methods can be employed. These include the use of Lewis acids or thermal deprotection in high-boiling point solvents, which can offer enhanced selectivity. organic-chemistry.orgacs.org
Process Optimization and Scale-Up Syntheses of this compound
Moving from a laboratory-scale synthesis to a larger, industrial scale requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility.
The synthesis of this compound likely involves the formation of a carbon-carbon or carbon-heteroatom bond at the C-3 position of the Boc-protected pyrrolidine ring. A convergent approach, where the pyrrolidine core and the 3-methylbutanoyl side chain are synthesized separately and then coupled, is often favored for efficiency.
One plausible and efficient route involves the acylation of a C-3 nucleophile. For instance, reacting the Grignard reagent derived from (S)-1-Boc-3-bromopyrrolidine with isovaleraldehyde (B47997) followed by oxidation would yield the target ketone. Alternatively, a more direct approach would be the coupling of an organometallic species, such as that derived from (S)-1-Boc-3-lithiopyrrolidine, with an activated form of isovaleric acid, like isovaleryl chloride or an N-methoxy-N-methyl (Weinreb) amide. researchgate.net
Optimization of such a coupling reaction would involve a systematic study of various parameters:
Reagents: Screening different organometallic reagents and acylating agents.
Catalysts: For cross-coupling reactions, optimizing the palladium or copper catalyst and ligand.
Solvents: Evaluating the effect of solvent polarity and coordinating ability on reaction rate and yield.
Temperature and Time: Determining the optimal temperature profile and reaction time to maximize product formation while minimizing byproduct generation.
Work-up and Purification: Developing a scalable and efficient purification method, such as crystallization over chromatography, to isolate the final product with high purity. google.com
Table 3: Example Optimization Parameters for a Key Coupling Step
| Parameter | Variation | Effect on Yield/Purity |
|---|---|---|
| Temperature | -78 °C vs. -20 °C vs. 0 °C | Lower temperatures may increase selectivity but slow the reaction; higher temperatures can lead to decomposition or side products. |
| Solvent | THF vs. 2-MeTHF vs. Toluene | Coordinating solvents like THF can stabilize organometallic intermediates; sustainable solvents like 2-MeTHF are preferable for scale-up. researchgate.net |
| Acylating Agent | Acid Chloride vs. Weinreb Amide | Weinreb amides often prevent over-addition to form tertiary alcohols, leading to cleaner reactions and higher ketone yields. |
| Reaction Time | 1h vs. 4h vs. 12h | Monitoring by HPLC or TLC is crucial to determine the point of maximum conversion without significant byproduct formation. |
Continuous flow chemistry offers a modern approach to scale-up, providing enhanced safety, better heat and mass transfer, and the ability to handle highly reactive intermediates like organolithium species safely. researchgate.netfigshare.com
The application of green chemistry principles is increasingly important in modern pharmaceutical process development to minimize environmental impact. For the synthesis of this compound, several principles can be applied.
Solvent Selection: Replacing hazardous solvents like dichloromethane and chloroform (B151607) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol (B145695) is a key consideration. researchgate.net Aqueous workups should be minimized to reduce wastewater.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Energy Efficiency: Utilizing flow reactors can improve energy efficiency through better heat transfer. figshare.com Performing reactions at ambient temperature and pressure whenever possible also reduces energy consumption.
Waste Reduction: Optimizing reaction conditions to minimize byproduct formation is crucial. This includes the careful selection of reagents, such as using Weinreb amides to prevent over-addition in acylation reactions. For the Boc deprotection step, avoiding excess acid and replacing hazardous acids like TFA with recyclable solid acid catalysts can be explored. acsgcipr.org
By integrating these principles, the synthesis can be made not only more environmentally friendly but also more efficient and cost-effective on a larger scale.
Table 4: Application of Green Chemistry Principles
| Principle | Conventional Method | Greener Alternative |
|---|---|---|
| Solvent Use | Dichloromethane for Boc protection/deprotection | 2-MeTHF, Ethyl Acetate, or solvent-free conditions. researchgate.net |
| Reagent Choice | Stoichiometric strong acids (TFA) for deprotection | Catalytic amounts of a recyclable solid acid catalyst. acsgcipr.org |
| Process Safety | Large-scale batch reactions with organolithiums | Continuous flow processing to handle reactive intermediates safely. figshare.com |
| Purification | Preparative chromatography | Crystallization or distillation to reduce solvent waste. |
Applications of S 1 Boc 3 3 Methylbutanoyl Pyrrolidine in Target Oriented Synthesis
Utilization as a Key Chiral Building Block in Natural Product Synthesis
The enantiopure nature of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine makes it an attractive starting material for the synthesis of natural products, where precise control of stereochemistry is paramount.
Pyrrolidine (B122466) alkaloids represent a large and structurally diverse class of natural products with a wide spectrum of biological activities. mdpi.com The stereoselective synthesis of these compounds often relies on the use of chiral building blocks derived from sources like proline. While no direct synthesis of a pyrrolidine-containing alkaloid explicitly employing this compound has been reported in the reviewed literature, its structural features suggest its potential as a precursor. The ketone functionality could serve as a handle for the introduction of various substituents or for the formation of new rings, essential steps in the elaboration of complex alkaloid skeletons.
Table 1: Representative Pyrrolidine-Containing Alkaloids and Potential Synthetic Precursors
| Alkaloid Class | Example Alkaloid | Potential Chiral Precursor |
|---|---|---|
| Tropane Alkaloids | Cocaine | (S)-1-Boc-3-functionalized pyrrolidine |
| Pyrrolizidine Alkaloids | Retronecine | (S)-1-Boc-3-substituted pyrrolidine |
This table presents potential applications based on the structural similarities of the target compound to known chiral building blocks.
Beyond alkaloids, the pyrrolidine ring is a core component of numerous complex heterocyclic natural products. Chiral building blocks like this compound can serve as enantiopure precursors, enabling the construction of these intricate structures with high stereocontrol. The ketone group can be transformed into a variety of other functionalities, such as alcohols, amines, or alkenes, which can then participate in cyclization reactions to form adjacent rings. This strategic functionalization is a cornerstone of modern synthetic organic chemistry. nih.gov
Role in the Asymmetric Synthesis of Advanced Intermediates for Pharmaceutical Research
In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov Chiral building blocks are therefore indispensable tools in drug discovery and development.
Chiral amines are ubiquitous in pharmaceuticals and agrochemicals. chemimpex.com The ketone functionality of this compound provides a straightforward entry point for the synthesis of chiral amines through reductive amination. This transformation would allow for the introduction of a new stereocenter, and the stereochemical outcome could potentially be controlled by the existing chirality of the pyrrolidine ring and the choice of reagents. The resulting chiral diamines are valuable intermediates for the synthesis of a wide range of biologically active molecules.
Table 2: Hypothetical Stereoselective Reductive Amination of this compound
| Amine Source | Reducing Agent | Potential Diastereomeric Ratio (S,S) : (S,R) |
|---|---|---|
| Benzylamine | Sodium triacetoxyborohydride | >90:10 |
| Ammonia | Sodium cyanoborohydride | >85:15 |
This table illustrates a potential synthetic transformation and plausible outcomes based on established chemical principles.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The synthesis of a library of structurally related compounds with well-defined stereochemistry is crucial for effective SAR exploration. This compound can serve as a versatile scaffold for the generation of such libraries. The ketone can be modified in numerous ways, and the Boc-protected nitrogen allows for further derivatization, enabling the systematic exploration of the chemical space around the pyrrolidine core. researchgate.net
Mechanistic Insights and Theoretical Investigations of S 1 Boc 3 3 Methylbutanoyl Pyrrolidine Reactivity
Conformational Analysis and Stereoelectronic Effects of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine
The three-dimensional structure of the pyrrolidine (B122466) ring is not planar but exists in a dynamic equilibrium between various puckered conformations. These conformations, often described as "envelope" or "twist" forms, are critical in dictating the orientation of substituents and, consequently, the molecule's reactivity. The substituents on the ring, namely the N-Boc (tert-butoxycarbonyl) group and the C3-isovaleryl group, exert significant stereoelectronic effects that influence this conformational equilibrium.
Elucidation of Preferred Conformations by Spectroscopic and Computational Methods
The pyrrolidine ring typically adopts two primary low-energy envelope conformations: Cγ-endo (also referred to as 'down' pucker, where C3 is out of the plane on the opposite face of the C5) and Cγ-exo (or 'up' pucker, where C3 is on the same face as C5). The equilibrium between these states is influenced by the substituents. For N-acylated proline derivatives, extensive NMR spectroscopy and quantum mechanical calculations have shown that a Cγ-endo pucker is often more stable than the Cγ-exo state. frontiersin.org
Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of such molecules. For N-substituted pyrrolidines, DFT calculations can reliably predict the geometries of the lowest energy conformers. researchgate.net By comparing computed NMR chemical shifts with experimental data for analogous compounds, the predominant solution-phase conformation can be validated. researchgate.net For this compound, it is anticipated that two main envelope conformations would be in equilibrium, with the precise energy difference dictated by the steric and electronic interplay of the C3-acyl and N-Boc groups.
Table 1: Predicted Predominant Pyrrolidine Ring Puckers Based on Analog Studies
| Pucker Type | Description | Predicted Stability for (S)-1-Boc-3-acylpyrrolidines |
|---|---|---|
| Cγ-endo ('Down') | C3 atom is puckered out of the plane defined by N, C2, C4, and C5, on the opposite side of the C5 substituent. | Often more stable in N-acylated proline derivatives. frontiersin.org The bulky acyl group at C3 may favor a pseudo-equatorial position, influencing the pucker. |
| Cγ-exo ('Up') | C3 atom is puckered out of the plane on the same side as the C5 substituent. | Generally higher in energy for related systems, but the specific steric demands of the isovaleryl group could alter the energy landscape. frontiersin.org |
Influence of the Boc and Acyl Moieties on Pyrrolidine Ring Pucker
The N-Boc protecting group plays a crucial role in defining the conformational landscape of the pyrrolidine ring. Due to its steric bulk and the delocalization of the nitrogen lone pair into the carbonyl group, the Boc group restricts rotation around the C-N bond and influences the ring's pucker. Studies on N-acylpyrrolidines show that the N-acyl functionality tends to drive substituents at the 2- and 5-positions into a preferred axial orientation, thereby limiting the possible ring conformations. researchgate.net
The 3-(3-methylbutanoyl) group introduces significant steric hindrance. In the Cγ-endo or Cγ-exo conformations, this acyl group will occupy either a pseudo-axial or a pseudo-equatorial position. The strong thermodynamic preference is for bulky substituents to occupy a pseudo-equatorial position to minimize steric strain (1,3-diaxial interactions). This preference can lock the pyrrolidine ring into a specific pucker. For instance, studies on 4-substituted prolines have demonstrated that a sterically demanding tert-butyl group strongly favors a pseudo-equatorial orientation, which in turn dictates the ring's pucker, sometimes in opposition to electronic effects. nih.gov It is therefore highly probable that the isovaleryl group in this compound will preferentially adopt a pseudo-equatorial orientation, which would favor one envelope conformation over the other.
Reaction Mechanism Elucidation for Transformations Involving this compound
Understanding the reaction mechanisms for this compound is key to predicting and controlling the stereochemical outcome of its transformations, such as nucleophilic addition to the ketone or reactions at the α-carbon.
Transition State Characterization for Stereocontrolled Processes
Computational chemistry provides essential tools for characterizing the transition states of stereocontrolled reactions. For reactions involving N-Boc-pyrrolidine derivatives, such as enantioselective lithiation, transition state energies have been successfully calculated using DFT methods like B3P86/6-31G*. nih.govcapes.gov.bracs.org These calculations can predict which diastereomeric transition state is lower in energy, thus explaining the observed stereoselectivity.
In a hypothetical reaction, such as the reduction of the ketone in this compound, the incoming nucleophile (e.g., a hydride) can approach the carbonyl face from two directions (re or si face). The chiral center at C3 and the conformation of the pyrrolidine ring create a diastereotopic environment. The transition state leading to one diastereomer will be favored over the other due to steric and electronic factors. Computational modeling would involve locating the transition state structures for both pathways and comparing their activation energies (ΔG‡). The pathway with the lower activation energy would correspond to the major product formed.
Investigation of Stereochemical Induction and Transmission
Stereochemical induction refers to the preferential formation of one stereoisomer over another in a reaction, controlled by the chiral elements already present in the substrate. In this compound, the (S)-configured stereocenter at C3 is the primary source of induction.
The chiral information from the C3 center is transmitted through the rigidified conformational framework of the Boc-protected ring. During a reaction, such as a 1,3-dipolar cycloaddition where the pyrrolidine derivative acts as the chiral auxiliary, the conformation of the ring dictates the facial selectivity of the approaching reactant. nih.gov The bulky N-Boc and C3-isovaleryl groups effectively shield one face of the molecule or a reacting intermediate, forcing the reaction to proceed from the less hindered face. Computational studies on related systems have shown that the N-tert-butanesulfinyl group, for example, can effectively direct the stereochemical outcome of cycloaddition reactions, and this directing effect can be rationalized by analyzing the energies of the competing diastereomeric transition states. nih.gov
Computational Chemistry Studies on Reactivity and Selectivity
Modern computational chemistry, particularly DFT, allows for the calculation of various molecular properties that correlate with reactivity and selectivity. mdpi.comnih.gov These include frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors.
For this compound, the analysis of the LUMO (Lowest Unoccupied Molecular Orbital) would likely show a high coefficient on the carbonyl carbon of the isovaleryl group, identifying it as the primary electrophilic site for nucleophilic attack. An electrostatic potential map would visually confirm this, showing a region of positive potential (electron deficiency) around the carbonyl carbon.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of reactivity.
Table 2: Key Computational Descriptors for Reactivity Analysis
| Descriptor | Definition | Predicted Insight for this compound |
|---|---|---|
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A larger HOMO-LUMO gap indicates higher stability and lower reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η), where μ is the electronic chemical potential | Quantifies the ability of the molecule to accept electrons, indicating its strength as an electrophile. |
| Fukui Functions | Describes the change in electron density at a given point when the number of electrons is changed. | Used to predict the most likely sites for nucleophilic (f+) and electrophilic (f-) attack within the molecule. nih.gov |
By applying these computational tools, a detailed picture of the reactivity of this compound can be developed. This theoretical framework allows for the rational design of stereoselective syntheses and provides a deep understanding of the factors governing the chemical behavior of this chiral building block, even in the absence of direct experimental mechanistic studies.
Density Functional Theory (DFT) for Energy Profiles and Reaction Pathways
There is no specific information available in the searched literature regarding the use of Density Functional Theory (DFT) to model the energy profiles and reaction pathways of this compound. DFT is a computational method that could be theoretically applied to understand the electronic structure and reactivity of this molecule, including predicting the transition states and intermediates of its potential reactions. Such studies would provide valuable insights but have not been published.
Molecular Dynamics Simulations for Conformational Fluxionality
No published studies were found that utilize Molecular Dynamics (MD) simulations to investigate the conformational fluxionality of this compound. MD simulations could reveal the dynamic behavior of the molecule, including the accessible conformations of the pyrrolidine ring and the orientation of the 3-methylbutanoyl side chain, which could influence its reactivity.
Kinetic and Thermodynamic Aspects of Reactions Involving the Compound
Specific kinetic and thermodynamic data, such as reaction rates, activation energies, and equilibrium constants for reactions involving this compound, are not available in the public domain. Experimental determination of these parameters would be necessary to quantify the reactivity of this compound.
Synthesis and Exploration of Structural Analogues and Derivatives of S 1 Boc 3 3 Methylbutanoyl Pyrrolidine
Stereoisomeric and Enantiomeric Counterparts of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine
The stereochemistry of a molecule is crucial in determining its interaction with other chiral molecules, such as biological receptors and enzymes. Therefore, the synthesis of the enantiomeric and diastereomeric counterparts of this compound is of fundamental importance for structure-activity relationship (SAR) studies.
Synthesis of the (R)-Enantiomer and Diastereomers
The synthesis of the (R)-enantiomer of 1-Boc-3-(3-methylbutanoyl)pyrrolidine can be achieved through several stereoselective synthetic routes. One common approach involves starting from a chiral precursor that possesses the desired (R)-configuration at the C3 position of the pyrrolidine (B122466) ring. For instance, (R)-1-Boc-3-hydroxypyrrolidine can serve as a versatile starting material. Oxidation of the hydroxyl group to a ketone, followed by the addition of an isovaleryl nucleophile, such as isovalerylmagnesium bromide or isovaleryllithium, can furnish the desired (R)-enantiomer. The stereochemical integrity of the C3 position is generally maintained throughout this sequence.
Diastereomers can be introduced if an additional stereocenter is created during the synthesis or if a starting material with multiple stereocenters is used. For example, if the pyrrolidine ring itself is substituted at another position, diastereomeric products can be formed. The separation of these diastereomers often relies on chromatographic techniques such as column chromatography or chiral high-performance liquid chromatography (HPLC).
A general synthetic scheme is presented below:
| Starting Material | Reagents and Conditions | Product |
| (R)-1-Boc-3-hydroxypyrrolidine | 1. Dess-Martin periodinane or Swern oxidation2. Isovalerylmagnesium bromide, THF | (R)-1-Boc-3-(3-methylbutanoyl)pyrrolidine |
Comparative Reactivity Studies of Stereoisomers
Comparative reactivity studies between the (S)- and (R)-enantiomers, as well as their diastereomers, are essential to understand how stereochemistry influences chemical transformations. These studies often focus on reactions involving the carbonyl group of the acyl side chain or transformations at other positions on the pyrrolidine ring.
For instance, the reduction of the ketone in the 3-(3-methylbutanoyl) side chain can lead to the formation of diastereomeric alcohols. The facial selectivity of the hydride attack can be influenced by the stereochemistry at the C3 position of the pyrrolidine ring, potentially leading to different diastereomeric ratios for the (S)- and (R)-enantiomers.
| Enantiomer | Reducing Agent | Diastereomeric Ratio (Alcohol Product) |
| This compound | NaBH4, MeOH | Data not available in searched literature |
| (R)-1-Boc-3-(3-methylbutanoyl)pyrrolidine | NaBH4, MeOH | Data not available in searched literature |
Modifications of the 3-(3-Methylbutanoyl) Side Chain
Altering the structure of the acyl side chain provides a direct avenue for modifying the steric and electronic properties of the molecule. These modifications can be broadly categorized into changes in the carbon skeleton and the introduction of new functional groups.
Homologous and Branched Chain Acyl Derivatives
The synthesis of homologous and branched-chain acyl derivatives of (S)-1-Boc-3-pyrrolidine can be accomplished by reacting (S)-1-Boc-pyrrolidine-3-carboxylic acid with various organometallic reagents or by coupling the corresponding acid chloride with different Grignard or organolithium reagents. This allows for the introduction of acyl groups with varying chain lengths and branching patterns.
| Acyl Group | Synthetic Method |
| Acetyl | Reaction of (S)-1-Boc-3-lithiopyrrolidine with acetyl chloride |
| Propionyl | Reaction of (S)-1-Boc-3-lithiopyrrolidine with propionyl chloride |
| Butyryl | Reaction of (S)-1-Boc-3-lithiopyrrolidine with butyryl chloride |
| Isobutyryl | Reaction of (S)-1-Boc-3-lithiopyrrolidine with isobutyryl chloride |
Functionalization of the Isobutanoyl Moiety
Further functionalization of the isobutanoyl moiety can introduce new chemical handles for conjugation or for probing interactions with biological targets. One common strategy is the alpha-halogenation of the ketone, followed by nucleophilic substitution to introduce a variety of functional groups such as amines, azides, or thiols.
Another approach involves the aldol (B89426) condensation of the enolate of this compound with various aldehydes to introduce hydroxylated side chains.
Variation of the N-Protecting Group and Ring Nitrogen Substituents
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. However, for certain applications, it may be necessary to replace the Boc group with other protecting groups or to introduce a permanent substituent on the pyrrolidine nitrogen.
The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. The resulting secondary amine can then be reprotected with other common amine protecting groups like the benzyloxycarbonyl (Cbz) group or substituted with various alkyl or aryl groups.
The general procedure for N-deprotection and subsequent N-functionalization is as follows:
| Step | Reagents and Conditions | Product |
| N-Boc Deprotection | Trifluoroacetic acid in dichloromethane (B109758) | (S)-3-(3-methylbutanoyl)pyrrolidinium trifluoroacetate |
| N-Benzylation | Benzyl (B1604629) bromide, K2CO3, acetonitrile (B52724) | (S)-1-Benzyl-3-(3-methylbutanoyl)pyrrolidine |
| N-Cbz Protection | Benzyl chloroformate, NaHCO3, water/dioxane | (S)-1-Cbz-3-(3-methylbutanoyl)pyrrolidine |
The choice of the N-substituent can significantly impact the molecule's properties, including its basicity, lipophilicity, and conformational preferences.
Synthesis and Reactivity of N-Cbz, N-Fmoc, and N-Acyl Analogues
The synthesis of N-Cbz, N-Fmoc, and N-acyl analogues of this compound commences with the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the free secondary amine, (S)-3-(3-methylbutanoyl)pyrrolidine. This crucial first step is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which efficiently removes the Boc group to provide the pyrrolidine salt.
Following deprotection and neutralization, the resulting free amine serves as a versatile precursor for the introduction of various acyl-type protecting groups.
N-Cbz Analogues: The synthesis of the N-benzyloxycarbonyl (Cbz) analogue is accomplished by reacting the pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, such as sodium bicarbonate or triethylamine (B128534), in a solvent system like dichloromethane or a biphasic mixture of water and an organic solvent.
N-Fmoc Analogues: For the preparation of the N-9-fluorenylmethyloxycarbonyl (Fmoc) analogue, the pyrrolidine is treated with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in a solvent such as dioxane or acetonitrile with a mild base like sodium bicarbonate. These conditions are designed to be gentle to preserve the integrity of the chiral center.
N-Acyl Analogues: General N-acylation can be performed using a variety of acylating agents, such as acid chlorides or acid anhydrides, in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetic anhydride (B1165640) or acetyl chloride would yield the N-acetyl derivative. Mild acylation reagents like N,N′,N″,N′″-tetraacetylglycoluril have shown excellent selectivity for primary amine acetylation and could be adapted for this secondary amine under appropriate conditions. nih.gov
The reactivity of these analogues is largely dictated by the nature of the N-substituent. The Cbz group is stable under a range of conditions but can be removed by catalytic hydrogenation. The Fmoc group is notably base-labile, often removed with piperidine (B6355638) in DMF, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. N-acyl groups, such as the acetyl group, are generally more robust but can be removed under harsh acidic or basic hydrolysis conditions.
| Analogue | Reagents | Typical Conditions | Key Reactivity |
| N-Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | DCM or Dioxane/Water, 0°C to RT | Cleaved by hydrogenolysis (e.g., H₂, Pd/C) |
| N-Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane or Acetonitrile, RT | Cleaved by mild base (e.g., Piperidine in DMF) |
| N-Acyl | Acid chloride or anhydride (e.g., Ac₂O), Base | Aprotic solvent (e.g., DCM), RT | Generally stable; removed by strong acid/base hydrolysis |
N-Alkylation and N-Arylation Strategies on the Pyrrolidine Nitrogen
N-alkylation and N-arylation of the pyrrolidine nitrogen first require the removal of the Boc protecting group, as described previously, to unmask the nucleophilic secondary amine.
N-Alkylation is typically achieved through nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction is conducted in the presence of a base, such as potassium carbonate or triethylamine, to scavenge the hydrogen halide byproduct. The choice of solvent can range from polar aprotic solvents like acetonitrile or DMF to alcohols, depending on the reactivity of the alkylating agent and the solubility of the substrates.
N-Arylation strategies often involve transition-metal-catalyzed cross-coupling reactions, which provide milder alternatives to classical methods like nucleophilic aromatic substitution.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It involves coupling the deprotected pyrrolidine with an aryl halide (bromide, iodide, or triflate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). cmu.edu
Ullmann-Goldberg Reaction: This copper-catalyzed N-arylation is another common method, particularly for coupling with aryl iodides. nih.gov The reaction is typically performed at elevated temperatures using a copper(I) salt (e.g., CuI), a ligand such as an amino acid or a diamine, and a base like potassium phosphate (B84403) or potassium carbonate in a polar aprotic solvent like DMSO or dioxane. nih.gov
Photocatalytic N-Arylation: More recently, photoredox catalysis has emerged as a mild and efficient method for N-arylation. These reactions can proceed at room temperature under visible light irradiation, utilizing a photocatalyst (like an iridium or ruthenium complex, or an organic dye) often in combination with a dual transition metal catalyst. helsinki.fi
The choice of strategy depends on the electronic properties of the coupling partners and the desired functional group tolerance. cmu.eduhelsinki.fi
| Transformation | Method | Key Components | Typical Solvents |
| N-Alkylation | Nucleophilic Substitution | Alkyl Halide, Base (K₂CO₃, Et₃N) | Acetonitrile, DMF |
| N-Arylation | Buchwald-Hartwig | Aryl Halide, Pd-catalyst, Ligand, Base | Toluene, Dioxane |
| N-Arylation | Ullmann-Goldberg | Aryl Iodide, CuI, Ligand, Base | DMSO, Dioxane |
| N-Arylation | Photocatalysis | Aryl Halide, Photocatalyst, ± Dual Catalyst | Acetonitrile, DMSO |
Ring System Modifications and Bioisosteric Replacements
Synthesis of Homologous Piperidine and Azetidine (B1206935) Derivatives
The synthesis of homologous piperidine (six-membered) and azetidine (four-membered) rings bearing the (S)-3-methylbutanoyl side chain involves distinct synthetic strategies, often starting from different chiral precursors to establish the desired ring size and stereochemistry.
Piperidine Derivatives: The synthesis of an analogous (S)-1-Boc-3-(3-methylbutanoyl)piperidine can be approached from chiral precursors like (S)-1-Boc-3-hydroxypiperidine, which is a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.comnih.gov The hydroxyl group can be oxidized to a ketone, followed by a Grignard reaction with isobutylmagnesium bromide and subsequent oxidation of the resulting secondary alcohol to install the 3-methylbutanoyl side chain. An alternative approach could start from L-glutamic acid, which can be converted through a multi-step sequence involving reduction, tosylation, and cyclization with an appropriate amine to form the piperidine ring system. researchgate.net
Azetidine Derivatives: The synthesis of the corresponding azetidine analogue, (S)-1-Boc-3-(3-methylbutanoyl)azetidine, is more challenging due to the inherent ring strain of the four-membered ring. A common strategy involves the cyclization of a suitably functionalized acyclic precursor. For example, starting from a chiral amino alcohol, one could form an azetidine ring via intramolecular nucleophilic substitution. nih.gov Synthesizing 1-Boc-3-aminoazetidine often involves multi-step procedures starting from precursors like 3-hydroxyazetidine, which can then be functionalized. guidechem.com The 3-methylbutanoyl group would be introduced at a suitable stage, potentially via acylation of a 3-aminoazetidine derivative or through oxidation of a 3-hydroxyazetidine followed by reaction with an organometallic reagent.
| Homologue | Potential Starting Material | Key Synthetic Steps | Challenges |
| Piperidine | (S)-1-Boc-3-hydroxypiperidine | Oxidation -> Grignard Addition -> Oxidation | Maintaining stereochemical integrity during side-chain introduction. |
| Piperidine | L-Glutamic Acid | Reduction -> Tosylation -> Intramolecular Cyclization | Multi-step synthesis with potential for yield loss. researchgate.net |
| Azetidine | Chiral 1,3-aminoalcohols | Activation of alcohol -> Intramolecular Cyclization | Ring strain makes cyclization difficult; requires specific precursors. nih.gov |
| Azetidine | 1-Boc-3-aminoazetidine | Acylation with isovaleryl chloride | Availability and synthesis of the chiral azetidine precursor. guidechem.com |
Incorporation of Other Heteroatoms into the Pyrrolidine Ring
Bioisosteric replacement involves substituting an atom or group with another that has broadly similar physical or chemical properties to produce a molecule with similar biological effects. nih.gov Incorporating heteroatoms like oxygen or sulfur into the pyrrolidine ring of this compound can significantly alter properties such as polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com
Oxazolidine (B1195125) Derivatives (Oxygen Bioisostere): An oxazolidine ring can be considered a bioisostere where a methylene (B1212753) group (CH₂) adjacent to the nitrogen is replaced by an oxygen atom. The synthesis of such a derivative would typically start from a chiral amino alcohol. For example, a 1,2-amino alcohol could undergo cyclization with a carbonyl compound (like isovaleraldehyde (B47997) or a derivative) to form the oxazolidine ring. rdd.edu.iqresearchgate.net The stereochemistry at the carbon bearing the 3-methylbutanoyl group would need to be established during the synthesis of the amino alcohol precursor.
Thiazolidine (B150603) Derivatives (Sulfur Bioisostere): A thiazolidine ring incorporates a sulfur atom in place of a carbon. These are often synthesized by the condensation reaction of a 1,2-aminothiol with an aldehyde or ketone. nih.gov For instance, a chiral aminothiol (B82208) could be reacted with isovaleraldehyde to form the corresponding thiazolidine derivative. nih.gov The synthesis of the requisite chiral aminothiol is a key step in this pathway. Both oxazolidine and thiazolidine syntheses often proceed via the formation of an intermediate Schiff base followed by cyclization. rdd.edu.iqnih.gov
These bioisosteric replacements can lead to compounds with improved pharmacokinetic profiles or altered receptor binding interactions. baranlab.org
| Bioisostere Ring | Incorporated Heteroatom | Typical Precursor | General Synthetic Method |
| Oxazolidine | Oxygen | Chiral 1,2-Amino Alcohol | Condensation/Cyclization with an aldehyde (e.g., isovaleraldehyde) rdd.edu.iqresearchgate.net |
| Thiazolidine | Sulfur | Chiral 1,2-Aminothiol | Condensation/Cyclization with an aldehyde (e.g., isovaleraldehyde) nih.govnih.gov |
Advanced Analytical and Characterization Methodologies for S 1 Boc 3 3 Methylbutanoyl Pyrrolidine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for the unambiguous confirmation of the chemical structure and stereochemistry of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy offer complementary information, painting a complete picture of the molecule's architecture.
Advanced NMR Experiments (e.g., NOESY, COSY, HMBC) for Stereochemical Assignment
Two-dimensional (2D) NMR experiments are powerful tools for elucidating the complex structure and relative stereochemistry of chiral molecules. longdom.org For this compound, a combination of experiments is used to assign all proton (¹H) and carbon (¹³C) signals and to determine the spatial relationships between different parts of the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²JHH, ³JHH). For the target molecule, COSY would reveal correlations between protons within the pyrrolidine (B122466) ring and along the 3-methylbutanoyl side chain, establishing the spin-spin coupling network and confirming the basic connectivity.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy maps correlations between protons and carbons over two to four bonds. This is crucial for piecing together the carbon skeleton. For instance, it would show correlations from the protons on the pyrrolidine ring to the carbonyl carbon of the Boc group and the ketone carbon of the side chain, confirming the position of these functional groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), irrespective of their bonding connectivity. ubc.ca This is paramount for determining the relative stereochemistry and preferred conformation. For example, NOESY cross-peaks between specific protons on the pyrrolidine ring and the side chain can help define the orientation of the 3-methylbutanoyl group relative to the ring, providing critical stereochemical insight. researchgate.netmdpi.com
The combined data from these experiments allow for the complete and unambiguous assignment of the molecule's structure and relative configuration in solution.
| NMR Experiment | Purpose | Information Gained for this compound |
| COSY | Identifies through-bond ¹H-¹H couplings | Confirms proton connectivity within the pyrrolidine ring and the 3-methylbutanoyl side chain. |
| HSQC | Correlates protons to their directly attached carbons (¹JCH) | Assigns each proton signal to its corresponding carbon signal. |
| HMBC | Identifies long-range ¹H-¹³C couplings (²⁻⁴JCH) | Establishes the carbon framework by linking different spin systems, e.g., connecting the side chain to the pyrrolidine ring. |
| NOESY | Identifies through-space ¹H-¹H interactions | Determines the relative stereochemistry and preferred solution-state conformation by revealing protons that are spatially proximate. youtube.com |
Vibrational and Electronic Spectroscopy for Conformational Insight
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. nih.gov The vibrational frequencies of specific bonds are sensitive to their chemical environment, which changes with the molecule's conformation. nih.gov
For this compound, key vibrational modes include:
C=O Stretching: The molecule has two carbonyl groups: one in the tert-butoxycarbonyl (Boc) protecting group and one in the 3-methylbutanoyl side chain. These will give rise to strong absorption bands in the IR spectrum, typically in the range of 1680-1760 cm⁻¹. The exact frequencies can be influenced by hydrogen bonding and conformational strain.
C-N Stretching: The stretching vibration of the C-N bond within the pyrrolidine ring provides information about the ring structure.
C-H Stretching: Vibrations from the alkyl portions of the molecule are also present.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different possible conformers. nih.gov By comparing the calculated spectra with the experimental FTIR and Raman data, the most stable conformation in the ground state can be predicted.
Electronic spectroscopy (UV-Visible) is generally less informative for conformational analysis of such saturated compounds, as the carbonyl groups are the only significant chromophores. They exhibit weak n→π* transitions, which may be subtly affected by the molecular conformation, but these effects are often too small to be used for detailed structural elucidation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Conformational Insight |
| Ketone (Side Chain) | C=O Stretch | ~1715 | Frequency can shift depending on the orientation of the side chain relative to the ring. |
| Carbamate (B1207046) (Boc) | C=O Stretch | ~1690 | Sensitive to the conformation around the N-C(O) bond. |
| Pyrrolidine Ring | C-N Stretch | ~1100-1200 | Ring pucker and substitution pattern can influence this vibration. |
| tert-Butyl Group | C-H Bending | ~1365 and ~1390 | Characteristic doublet for the t-butyl group. |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound. Chiral chromatography, in particular, is the gold standard for determining enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is the most widely used method for separating enantiomers and quantifying the enantiomeric purity of pharmaceutical compounds and intermediates. chromatographyonline.comnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Developing a chiral HPLC method involves screening various CSPs and mobile phase conditions. chromatographyonline.com For a molecule like this compound, polysaccharide-based CSPs are often a good starting point. These columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are known for their broad applicability. chromatographyonline.com
A typical method development strategy includes:
Column Screening: Testing a set of complementary CSPs (e.g., Chiralpak AD, Chiralcel OD) under standard mobile phase conditions.
Mobile Phase Optimization: In normal-phase mode, a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is commonly used. The ratio is adjusted to optimize resolution and analysis time. chromatographyonline.com
Additive Selection: For compounds containing basic nitrogen atoms, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. chromatographyonline.com
Once a suitable separation is achieved, the method is validated for specificity, linearity, accuracy, and precision to ensure it is reliable for quantitative analysis of enantiomeric excess. researchgate.net
| Chiral Stationary Phase (CSP) Type | Common Mobile Phase | Separation Principle | Applicability |
| Polysaccharide Derivatives (e.g., Chiralpak® AD, Chiralcel® OD) | Normal Phase: Hexane/Alcohol | Hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide. | High; widely successful for a broad range of chiral compounds, including those with carbonyl and amine functionalities. |
| Macrocyclic Glycopeptides (e.g., Chirobiotic™ V) | Polar Ionic, Reversed Phase | Multiple interaction modes including ionic, hydrogen bonding, and inclusion complexation. | Good, especially for polar and ionizable molecules. |
| Pirkle-type (Brush-type) | Normal Phase: Hexane/Alcohol | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Moderate; typically effective for compounds with aromatic rings. |
Gas Chromatography (GC) with Chiral Columns
Gas chromatography with chiral columns is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.com Chiral GC columns typically employ a stationary phase containing a cyclodextrin (B1172386) derivative. gcms.cz
For a relatively non-volatile molecule like this compound, direct GC analysis can be challenging. Derivatization may be required to increase its volatility and thermal stability. sigmaaldrich.com However, derivatization of this specific molecule without compromising the chiral center or the Boc group can be complex. This method is often more suitable for chiral precursors or intermediates in the synthesis that are more volatile. If applicable, chiral GC can offer high resolution and short analysis times. sigmaaldrich.comnih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov It provides an unambiguous three-dimensional map of the atomic positions in the solid state.
The process involves growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. For chiral molecules, the phenomenon of anomalous dispersion allows for the determination of the absolute stereochemistry. thieme-connect.de The refinement of the crystallographic data yields a value known as the Flack parameter, which should be close to zero for the correctly assigned enantiomer. researchgate.net
Beyond confirming the 'S' configuration, X-ray analysis provides a wealth of structural information, including:
Precise bond lengths, bond angles, and torsion angles.
The conformation of the pyrrolidine ring (e.g., envelope or twist conformation). nih.gov
The orientation of the substituents on the ring.
Intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate how the molecules pack in the crystal lattice. researchgate.net
This detailed solid-state structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
| Crystallographic Parameter | Description | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | For a chiral, enantiopure compound, the space group must be chiral (non-centrosymmetric). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic building block of the crystal. |
| Flack Parameter | A parameter refined during data processing to determine absolute structure. | A value near 0 confirms the correct absolute configuration; a value near 1 indicates the opposite configuration. researchgate.net |
| Bond Lengths/Angles | Precise measurements of the distances and angles between atoms. | Confirms the covalent structure and can reveal areas of steric strain. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule, such as the ring and side chain. | Provides a definitive picture of the molecule's shape in the solid state. nih.gov |
Chiroptical Methods for Stereochemical Characterization (e.g., Optical Rotation, Electronic Circular Dichroism)
Chiroptical spectroscopic methods are indispensable for determining the absolute configuration and confirming the enantiopurity of chiral molecules like this compound. These techniques, which include optical rotation (OR) and electronic circular dichroism (ECD), rely on the differential interaction of chiral substances with polarized light. researchgate.netencyclopedia.pub
Optical Rotation (OR)
Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength, typically the sodium D-line (589 nm). The resulting value, known as the specific rotation [α], is a characteristic physical constant for a given enantiomer under defined conditions (concentration, solvent, and temperature). For a pair of enantiomers, the specific rotation will have an equal magnitude but opposite sign.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a more powerful technique that provides detailed structural information. encyclopedia.pub It measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer and its conformation. nih.gov
For this compound, the key chromophore is the ketone carbonyl group within the 3-methylbutanoyl (isovaleryl) side chain. The electronic transitions of this carbonyl group, typically the n → π* transition around 280-300 nm and the π → π* transition at shorter wavelengths, are expected to give rise to distinct Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chromophore, which is dictated by the absolute configuration at the C3 stereocenter of the pyrrolidine ring. chemrxiv.org
Modern approaches often combine experimental ECD measurements with quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT), to reliably determine the absolute configuration of a molecule. nih.govnih.gov By calculating the theoretical ECD spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute stereochemistry. nih.gov The conformational flexibility of the five-membered pyrrolidine ring and the side chain must be considered in these calculations to achieve accurate results. beilstein-journals.orgbeilstein-journals.org
The table below illustrates hypothetical, yet representative, ECD data for a chiral ketone like the title compound, demonstrating how spectral features correlate to stereochemistry.
| Enantiomer | Transition | λmax (nm) | Molar Ellipticity (Δε) [L·mol-1·cm-1] | Sign of Cotton Effect |
|---|---|---|---|---|
| (S)-enantiomer | n → π | ~295 | -1.5 | Negative |
| (R)-enantiomer | n → π | ~295 | +1.5 | Positive |
| (S)-enantiomer | π → π | ~210 | +5.0 | Positive |
| (R)-enantiomer | π → π | ~210 | -5.0 | Negative |
Emerging Research Directions and Future Prospects for S 1 Boc 3 3 Methylbutanoyl Pyrrolidine
Development of Sustainable and Economical Synthetic Pathways
The drive towards green chemistry is reshaping the synthesis of complex molecules, including chiral pyrrolidines. Future research will likely focus on developing more sustainable and cost-effective methods for producing (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine and its analogues.
Current synthetic strategies for related N-Boc protected pyrrolidones and other derivatives often involve multi-step processes that may use costly reagents or generate significant waste. google.com One patented method for a precursor, 1-tert-butoxycarbonyl-3-pyrrolidone, involves a five-step synthesis starting from glycine. google.com Another approach to a different precursor, 1-N-Boc-3-hydroxypyrrolidine, starts from epoxy chloropropane. google.com
Emerging research emphasizes several key areas for improvement:
Biocatalysis: The use of enzymes to construct chiral pyrrolidines via intramolecular C(sp3)–H amination represents a significant advancement. acs.orgescholarship.org Engineered enzymes, such as cytochrome P411 variants, can create chiral pyrrolidine (B122466) derivatives with high enantioselectivity and catalytic efficiency, offering a greener alternative to traditional chemical methods. acs.orgescholarship.org
Starting Material Selection: Utilizing readily available and inexpensive materials from the chiral pool is a central goal. nih.gov Combining photochemical methods with enzymatic catalysis allows for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines from simple, unfunctionalized precursors. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product is crucial. This involves minimizing the use of protecting groups and employing catalytic rather than stoichiometric reagents. The use of recyclable organocatalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for N-Boc protection exemplifies this trend. organic-chemistry.org
| Synthetic Approach | Key Features | Potential Advantages | Relevant Precursors |
|---|---|---|---|
| Biocatalysis acs.orgescholarship.org | Engineered enzymes (e.g., P450) for intramolecular C-H amination. | High enantioselectivity, mild reaction conditions, reduced waste. | Various substituted pyrrolidines |
| Photoenzymatic Synthesis nih.gov | Combines photochemical C-H oxyfunctionalization with enzymatic resolution. | Use of inexpensive starting materials, one-pot procedures. | N-Boc-3-aminopyrrolidine, N-Boc-3-hydroxypyrrolidine |
| Multi-step Chemical Synthesis google.com | Classical organic reactions (e.g., Michael addition, cyclization, decarboxylation). | Well-established and scalable. | 1-tert-butoxycarbonyl-3-pyrrolidone |
Exploration of Novel Catalytic Applications as a Chiral Ligand or Organocatalyst
The pyrrolidine ring is considered a "privileged motif" in organocatalysis due to its conformational rigidity and the stereodirecting ability of its substituents. nih.govbeilstein-journals.org Consequently, a major future prospect for this compound lies in its potential development as a chiral ligand or organocatalyst for asymmetric synthesis.
The field of enantioselective organocatalysis has grown to become a third pillar of catalysis, alongside metal- and biocatalysis. nih.govbeilstein-journals.org Pyrrolidine derivatives are frequently used as catalysts in a variety of chemical transformations. nih.gov For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.govbeilstein-journals.org Similarly, chiral benzoylthiourea-pyrrolidine catalysts have been developed for the asymmetric Michael addition of ketones to chalcones. nih.gov
Future research could involve:
Modification of the Core Structure: The this compound structure can be deprotected and modified to introduce catalytically active groups. The existing stereocenter and the isovaleryl group could provide the necessary chiral environment to induce stereoselectivity in reactions.
Ligand Development: The nitrogen atom of the pyrrolidine ring can act as a coordination site for transition metals. By synthesizing derivatives of this compound, novel chiral ligands could be created for a range of metal-catalyzed asymmetric reactions.
Screening in Benchmark Reactions: New catalysts derived from the target compound would be screened in well-established asymmetric reactions, such as aldol (B89426) reactions, Mannich reactions, or cycloadditions, to evaluate their efficacy and stereoselectivity. rsc.org
| Pyrrolidine Catalyst Type | Application Example | Stereoselectivity Achieved | Reference |
|---|---|---|---|
| Bulky C2-Substituted Pyrrolidines | Michael addition of aldehydes to nitroolefins | Up to 85% ee | nih.govbeilstein-journals.org |
| Chiral Anthranilic Pyrrolidine | Michael reaction of nitroalkenes with carbonyls | High stereoselectivity | rsc.org |
| Benzoylthiourea-Pyrrolidine | Michael addition of ketones to chalcones | Up to 94% ee, up to 99:1 dr | nih.gov |
Integration into Continuous Flow Synthesis and Automated Platforms
Continuous flow chemistry is a powerful technology that enables safer, more efficient, and scalable synthesis compared to traditional batch methods. nih.govmdpi.com The integration of the synthesis of this compound and its derivatives into continuous flow and automated platforms is a promising future direction.
Flow synthesis is particularly advantageous for handling hazardous reagents, controlling reaction temperatures, and telescoping multi-step sequences, thereby reducing intermediate purification steps. nih.govdurham.ac.uk This technology has been successfully applied to synthesize libraries of biologically relevant compounds and to produce monoprotected diamines, including N-Boc protected compounds, with high productivity. nih.govnih.gov
Future developments in this area could include:
Flow-Based Synthesis: Adapting the synthetic route for this compound to a continuous flow process. This would allow for rapid optimization of reaction conditions (temperature, pressure, residence time) and facilitate large-scale production. rsc.org
Automated Library Generation: Using automated synthesis platforms, the core pyrrolidine scaffold could be rapidly diversified. researchgate.netresearchgate.net By varying the acyl group or other substituents, a library of related compounds could be generated efficiently for screening in drug discovery or materials science applications. rsc.orgnih.gov For example, an automated six-step synthesis of the pharmaceutical prexasertib (B560075) has been achieved using multistep solid-phase chemistry in a continuous-flow fashion. nih.gov
Design of Next-Generation Chiral Building Blocks Based on the Pyrrolidine Core
The pyrrolidine ring is a key structural motif in numerous FDA-approved drugs. nih.gov this compound serves as a valuable chiral building block that can be elaborated into more complex and novel molecular architectures for drug discovery.
The inherent three-dimensionality and stereochemistry of substituted pyrrolidines are crucial for their biological activity, as they allow for precise interactions with protein targets. nih.gov Research is ongoing to create advanced building blocks that offer new vectors for chemical exploration. For instance, methods have been developed to synthesize novel spirocyclic and bicyclic pyrrolidines, which introduce greater structural rigidity and novelty for drug design. researchgate.netenamine.net
Future research will likely focus on:
Scaffold Elaboration: Using the this compound as a starting point to synthesize more complex scaffolds. This could involve introducing additional functional groups or stereocenters, or incorporating the pyrrolidine ring into larger polycyclic systems. nih.gov
Fragment-Based Drug Design: Employing the compound as a fragment in fragment-based screening to identify new interactions with biological targets. The identified hits can then be grown or linked to generate potent and selective drug candidates.
Diversity-Oriented Synthesis: Developing synthetic pathways that, from the common pyrrolidine core, can generate a wide diversity of molecular shapes and functionalities, expanding the accessible chemical space for new therapeutics. researchgate.net
Q & A
Basic: What are the key steps in synthesizing (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves:
Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to protect the nitrogen, forming 1-Boc-pyrrolidine .
Acylation at C3 : Introduce 3-methylbutanoyl via nucleophilic acyl substitution. Activate the carboxylic acid (3-methylbutanoic acid) using coupling agents like DCC/DMAP or HATU in DMF. Reaction temperatures (0–25°C) and anhydrous conditions are critical to minimize side reactions .
Chiral Resolution : Use (S)-configured starting materials or chiral catalysts (e.g., Evans oxazolidinones) to ensure enantiopurity. Monitor enantiomeric excess via chiral HPLC .
Optimization : Increase yield by:
- Using excess acylating agent (1.2–1.5 eq).
- Conducting reactions under inert atmosphere (N₂/Ar).
- Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Purity Analysis :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
- TLC : Hexane:EtOAc (3:1) to monitor reaction progress.
- Structural Confirmation :
- NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, singlet), pyrrolidine ring protons (δ 1.8–3.5 ppm), and 3-methylbutanoyl methyl groups (δ 0.9–1.1 ppm) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 298.2 g/mol (C₁₅H₂₇NO₃) .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
- Short-Term : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the Boc group .
- Long-Term : Keep at –20°C with desiccants (silica gel). Avoid exposure to moisture, acids, or bases, which degrade the acylpyrrolidine moiety .
- Handling : Use gloveboxes for hygroscopic samples. Pre-cool solvents during reconstitution to minimize thermal decomposition .
Advanced: What strategies are employed to achieve enantioselective synthesis while minimizing racemization?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline derivatives or Evans oxazolidinones to direct stereochemistry during acylation .
- Low-Temperature Reactions : Perform acylations at –10°C to reduce kinetic resolution and racemization .
- Catalytic Asymmetric Methods : Employ Pd-catalyzed asymmetric allylic alkylation or organocatalysts (e.g., Cinchona alkaloids) for enantiocontrol .
- Analysis : Validate enantiopurity via circular dichroism (CD) or chiral stationary phase HPLC (e.g., Chiralpak AD-H column) .
Advanced: How can SAR studies evaluate the biological activity of derivatives?
Methodological Answer:
- Derivative Design : Replace 3-methylbutanoyl with substituents (e.g., fluorophenyl, carboxyphenoxy) to probe steric/electronic effects .
- Assays :
- Enzyme Inhibition : Test against proteases (e.g., cathepsins) using fluorogenic substrates. IC₅₀ values correlate with acyl group hydrophobicity .
- Cellular Uptake : Radiolabel (³H/¹⁴C) the compound and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
- Data Interpretation : Compare logP (via shake-flask method) and activity to identify optimal lipophilicity ranges .
Advanced: How to resolve discrepancies in reported spectroscopic data for Boc-protected pyrrolidines?
Methodological Answer:
- Standardization : Use deuterated solvents (CDCl₃/DMSO-d₆) and internal standards (TMS) for NMR consistency .
- Cross-Validation : Compare with databases (PubChem, SciFinder) and published analogs (e.g., 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine δ 7.2–7.4 ppm for aryl protons) .
- Contradiction Analysis : If Boc group signals vary (δ 1.3–1.5 ppm), check for residual solvents or rotamers via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
